5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] falls under the category of spiro compounds, which are known for their complex ring structures. It is classified as a central nervous system agent and has been studied for its potential antidepressant properties, among other applications.
The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves several steps and can be achieved through various organic synthesis methods. A common synthetic route includes:
The reaction typically utilizes solvents such as dichloromethane or toluene, maintaining specific temperature ranges to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress and quality of the synthesis.
The molecular structure of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] can be represented by the following structural formulas:
InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
This code provides a detailed representation of the atoms and their connectivity within the molecule.
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is involved in various chemical reactions including:
These reactions can lead to various derivatives that may exhibit different biological activities or enhance pharmacological profiles .
The mechanism of action for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] involves its interaction with specific molecular targets within biological systems. It is believed that the compound binds to certain receptors or enzymes, altering their activity and initiating biochemical pathways that can affect physiological processes.
The compound has been investigated for its affinity towards sigma receptors, which are implicated in various neurological disorders. Its structural analogs have shown promise in inhibiting tetrabenazine-induced ptosis, suggesting potential applications in treating conditions like depression or anxiety .
Key physical and chemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.70 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] has several significant applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2